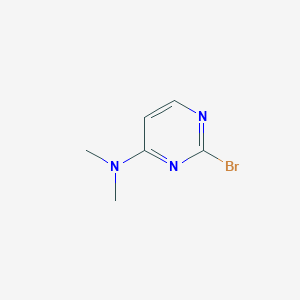

2-Bromo-N,N-dimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-N,N-dimethylpyrimidin-4-amine is an organic compound with the chemical formula C6H8BrN3. It is a white to pale yellow powder, soluble in most organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine typically involves the bromination of N,N-dimethylpyrimidin-4-amine. One common method is to react N,N-dimethylpyrimidin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.

Scientific Research Applications

2-Bromo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in organic synthesis.

Uniqueness

2-Bromo-N,N-dimethylpyrimidin-4-amine is unique due to its pyrimidine ring, which provides different electronic properties compared to pyridine derivatives. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .

Biological Activity

2-Bromo-N,N-dimethylpyrimidin-4-amine is an organic compound with significant potential in medicinal chemistry and biological applications. Its molecular formula is C₇H₉BrN₂, and it features a bromine atom at the fourth position of the pyrimidine ring, along with two dimethylamino groups. This compound serves as a precursor in synthesizing various bioactive molecules, particularly in pharmaceuticals and agrochemicals.

The compound appears as a white to pale yellow powder and is soluble in various organic solvents. Its synthesis can be achieved through several methods, including bromination processes in industrial settings, which ensure high purity and yield. The unique substitution pattern on the pyrimidine ring enhances its reactivity, making it valuable for complex organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of compounds with therapeutic effects. Pyrimidine derivatives have been extensively studied for their potential in treating various diseases, including cancer and bacterial infections.

Key Biological Activities:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit key enzymes such as dihydrofolate reductase, crucial for DNA synthesis and repair. This inhibition can lead to anti-cancer effects.

- Antimicrobial Properties: Pyrimidine derivatives are known for their antibacterial activity, contributing to their use in developing antibiotics.

- Potential Antiviral Activity: Research indicates that certain pyrimidine derivatives exhibit antiviral properties, making them candidates for further exploration in antiviral drug development.

1. Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, compounds structurally related to this compound have shown effectiveness against dihydrofolate reductase. For instance, a series of pyrimidine derivatives were tested and demonstrated IC50 values indicating their potency in inhibiting this enzyme, which is critical in cancer cell proliferation.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.25 | Dihydrofolate reductase |

| Compound B | 0.15 | Dihydrofolate reductase |

| This compound | TBD | TBD |

2. Antimicrobial Activity

A library of thioxanthone derivatives was evaluated for their antimicrobial properties, revealing that modifications on the pyrimidine ring significantly influence efficacy against bacterial strains. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

3. Cytotoxicity Assays

Cytotoxicity studies conducted on human cell lines showed that compounds similar to this compound exhibit varying degrees of cytotoxic effects depending on their structure and concentration. For example, compounds were tested at concentrations ranging from 0 to 20 μM, showing significant cytotoxicity at higher doses.

Properties

IUPAC Name |

2-bromo-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQECKGYCBAFGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.